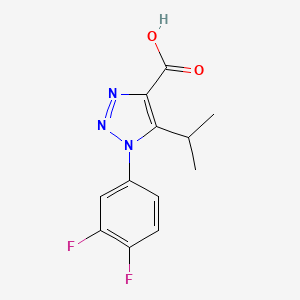
6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as MPP and has been synthesized using different methods.
作用机制
The mechanism of action of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one has been investigated in different studies. In anticancer research, MPP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In anti-inflammatory research, MPP has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In anticonvulsant research, MPP has been shown to enhance the activity of GABA, an inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one have been studied in different models. In anticancer research, MPP has been shown to inhibit the proliferation and migration of cancer cells. In anti-inflammatory research, MPP has been shown to reduce the production of pro-inflammatory cytokines and to alleviate inflammation in animal models. In anticonvulsant research, MPP has been shown to reduce seizure activity in animal models.
实验室实验的优点和局限性
The advantages of using 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one in lab experiments include its high purity, stability, and specificity. MPP has been synthesized using different methods with high yield and purity. In addition, MPP has been shown to target specific pathways in different models, making it a valuable tool for studying the mechanism of action of different compounds. The limitations of using MPP in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions related to the research of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one. In anticancer research, further studies are needed to investigate the efficacy of MPP in different cancer types and to explore its potential as a combination therapy with other anticancer agents. In anti-inflammatory research, further studies are needed to investigate the potential of MPP as a treatment for chronic inflammatory diseases. In anticonvulsant research, further studies are needed to investigate the safety and efficacy of MPP in human subjects. Furthermore, the potential of MPP as a tool for studying the mechanism of action of different compounds in different models should be explored.
合成方法
The synthesis of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one has been achieved using different methods. One of the common methods is the reaction of 2-(2-oxo-2-piperidin-1-ylethyl)pyridine-3-carboxylic acid with 2-methylphenylhydrazine in the presence of a coupling agent. Another method involves the reaction of 2-(2-oxo-2-piperidin-1-ylethyl)pyridine-3-carboxylic acid with 2-methylphenylhydrazine in the presence of a dehydrating agent. These methods have been used to synthesize MPP with high purity and yield.
科学研究应用
The scientific research application of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one has been explored in different fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. MPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, MPP has been investigated for its potential as an anti-inflammatory agent. MPP has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Furthermore, MPP has been studied for its potential as an anticonvulsant agent. MPP has been shown to reduce seizure activity in animal models.
属性
IUPAC Name |
6-(2-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-7-3-4-8-15(14)16-9-10-17(22)21(19-16)13-18(23)20-11-5-2-6-12-20/h3-4,7-10H,2,5-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBXXVRLZQZUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2853791.png)
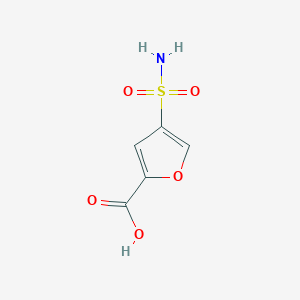
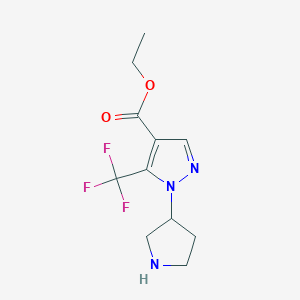
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate](/img/structure/B2853800.png)
![N-methyl-N-{2-[methyl(1-methylpiperidin-4-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2853801.png)
![7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853802.png)
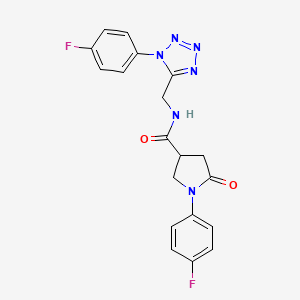
![11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2853804.png)
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2853807.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2853808.png)

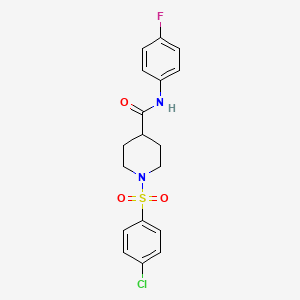
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2853813.png)
